2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds.
Preparation Methods
The synthesis of 2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves a two-step process starting from the appropriate methyl ketone. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts or solvents .
Chemical Reactions Analysis
2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been identified as a strategic molecule for optical applications due to its tunable photophysical properties. It has been used in the development of fluorescent probes for studying intracellular processes and as chemosensors . Additionally, its potential as an antitumor scaffold has been explored, with various derivatives showing significant enzymatic inhibitory activity . In the field of material science, it has been used in the design of organic light-emitting devices .
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be mediated through the inhibition of certain enzymes involved in cell proliferation . The compound’s photophysical properties are attributed to the presence of electron-donating groups at specific positions on the fused ring, which enhance absorption and emission behaviors .
Comparison with Similar Compounds
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid stands out due to its unique structural features and photophysical properties. Similar compounds include 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid and other derivatives with various substituents at different positions on the fused ring .
Properties
IUPAC Name |
2,7-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-9-6-4-5-7-12(9)14-10(2)18-19-11(3)13(16(20)21)8-17-15(14)19/h4-8H,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKRCOGHFWMYPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C3N=CC(=C(N3N=C2C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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